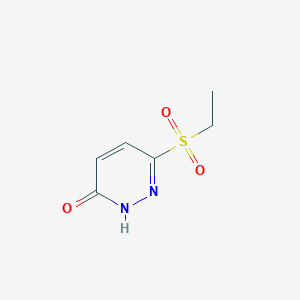![molecular formula C19H22N4O B12918610 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 89459-51-8](/img/structure/B12918610.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar structure, which allows them to intercalate into DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Alkylation: Introduction of the dimethylaminoethyl side chain.
Carboxylation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow reactors for alkylation and carboxylation .
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.
Wirkmechanismus
The mechanism of action of 9-Amino-N-(2-(dimethylamino
Eigenschaften
CAS-Nummer |
89459-51-8 |
|---|---|
Molekularformel |
C19H22N4O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
GZQOFEOTVUDSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)


![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)

![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)

